(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-amino-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3S/c4-2-1-9(7,8)5-3(2)6/h2H,1,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGHWOLHQBCKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NS1(=O)=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Insights
The process involves:
-
Oxidation of the thioether to a sulfoxide intermediate.
-
Intramolecular nucleophilic attack by the amino group on the carbonyl carbon.
-
Further oxidation to the sulfone, completing ring formation.
Enantioselective Synthesis via Chiral Auxiliaries
Enantiomeric purity is critical for biological applications. Asymmetric synthesis routes employ chiral auxiliaries or catalysts to direct stereochemistry:
Evans’ Oxazolidinone Methodology
The (R)-configuration is introduced using (S)-4-phenyl-2-oxazolidinone as a chiral template. A thioester derivative undergoes diastereoselective alkylation, followed by ring-closing metathesis (RCM) and oxidation. This method achieves >90% enantiomeric excess (ee) but requires multi-step purification.
Organocatalytic Asymmetric Oxidation
Proline-derived catalysts enable kinetic resolution during sulfoxidation. For instance, Shi epoxidation catalysts modified with binaphthyl groups facilitate enantioselective oxidation of thioethers to sulfoxides, which are subsequently oxidized to sulfones. Reported ee values range from 80–95%.
Ring-Opening and Recyclization Strategies
Alternative approaches involve ring-opening of larger heterocycles followed by recyclization:
Thiophene Derivatives
Thiophene rings functionalized with amino and carbonyl groups undergo oxidative ring contraction. Using ozone or singlet oxygen, the thiophene is cleaved to a diketone intermediate, which cyclizes in the presence of ammonia to form the isothiazolidinone core. Subsequent oxidation with ruthenium tetroxide introduces the sulfone groups.
Oxazolidinone Rearrangement
Oxazolidinones bearing thioether side chains rearrange under acidic conditions. For example, treatment with trifluoroacetic acid induces a-sigmatropic shift, forming the isothiazolidinone skeleton. Oxidation with potassium permanganate completes the synthesis.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported strategies improve scalability and purity:
-
Resin-bound cysteine derivatives are oxidized to sulfones using Oxone®.
-
Cyclative cleavage with photolabile linkers releases the target compound while retaining byproducts on the resin.
-
Chiral chromatography (e.g., using cellulose-based columns) resolves enantiomers with >98% ee.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters across methodologies:
| Method | Starting Material | Key Reagents | Yield (%) | ee (%) |
|---|---|---|---|---|
| β-Amino Thiol Cyclization | N-Boc-cysteine | mCPBA, CH₂Cl₂ | 85 | – |
| Evans’ Auxiliary | Oxazolidinone-thioester | Grubbs Catalyst, H₂O₂ | 72 | 92 |
| Organocatalytic Oxidation | Thioether | Proline catalyst, O₂ | 68 | 95 |
| Solid-Phase Synthesis | Resin-bound cysteine | Oxone®, TFA | 90 | 98 |
Chemical Reactions Analysis
(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with biological molecules, leading to various biochemical and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide with structurally or functionally related sulfone-containing heterocycles:
Structural and Functional Differences
- Ring Size and Heteroatoms: The target compound’s five-membered isothiazolidinone ring contrasts with six-membered systems like benzothiadiazine (e.g., RSV precursor) or thienothiadiazine (e.g., compound 26 in ). Smaller rings may exhibit higher ring strain, influencing reactivity and conformational stability . Amino Group vs. Other Substituents: The 4-amino group in the target compound could enhance hydrogen-bonding interactions in biological systems compared to chloro (compound 26) or allyl groups (compound 28) in thienothiadiazines .
Biological Activity
(R)-4-Aminoisothiazolidin-3-one 1,1-dioxide, a heterocyclic compound with significant biological potential, is characterized by its unique sulfur and nitrogen-containing ring structure. With a molecular formula of C3H6N2O2S and a molecular weight of approximately 150.16 g/mol, this compound has garnered attention in medicinal chemistry for its diverse biological activities and potential therapeutic applications.
The biological activity of this compound primarily involves its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of carbonic anhydrases and modulate ion channels within cells. These interactions are crucial for understanding its therapeutic effects and mechanisms of action in various biological systems.
Biological Activities
The compound has been studied for several biological activities, including:
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Anticancer Effects : Potential to inhibit tumor growth through modulation of cellular signaling pathways.
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes, which can lead to altered metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Inhibitory effects on tumor growth |
| Enzyme Inhibition | Inhibits carbonic anhydrases and other key enzymes |
Case Studies and Research Findings
Recent studies have explored the various applications of this compound in clinical and laboratory settings. Below are notable findings from case studies:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Properties : In vitro experiments revealed that the compound could induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. This suggests a mechanism where the compound alters cellular signaling pathways critical for cancer cell survival.
- Enzyme Interaction Studies : Research indicated that this compound effectively inhibited carbonic anhydrase activity, which is vital in regulating pH and fluid balance in tissues. This inhibition could have implications for treating conditions like glaucoma or edema.
The synthesis of this compound typically involves oxidation reactions starting from thiophenes or similar precursors. Controlled conditions are required for these reactions to ensure yield and purity.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Starting Material | Thiophenes or related compounds |
| Reaction Type | Oxidation |
| Conditions Required | Inert atmosphere; solvents like dichloromethane or ethanol |
Q & A
Q. What are the optimal synthetic routes for (R)-4-Aminoisothiazolidin-3-one 1,1-dioxide, and how can enantiomeric purity be ensured?
Synthesis typically involves ring-closing sulfonamidation or oxidation of thiazolidine precursors. For enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis must be employed. The hydrochloride salt form (CAS 1207295-05-3) is often used to stabilize the compound during purification . Key steps include:
Q. How should researchers characterize the structural and thermal stability of this compound?
- Structural confirmation : Use single-crystal X-ray diffraction (SC-XRD) for absolute stereochemical assignment, as demonstrated for related 1,1-dioxide derivatives (e.g., 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide) .
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to assess decomposition temperatures and polymorphic transitions.
- Spectroscopic validation : Combine H/C NMR, IR (for sulfone and amine groups), and high-resolution mass spectrometry (HRMS) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : The compound is moderately soluble in aqueous buffers (pH 7.4) due to its zwitterionic nature. Solubility can be enhanced via salt formation (e.g., hydrochloride) or co-solvents like DMSO .
- Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). The 1,1-dioxide moiety is susceptible to hydrolysis in strongly acidic/basic media; use lyophilization for long-term storage .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be quantified for this compound in complex reaction mixtures?
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (85:15) and UV detection at 254 nm. Calibrate with racemic standards .
- Circular dichroism (CD) : Compare the CD spectrum of the synthesized compound to a known (R)-enantiomer reference. Key transitions in the 200–300 nm range correlate with the sulfone and amine groups .
Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic substitution or radical-mediated transformations?
- Nucleophilic substitution : The amine group participates in SN2 reactions with alkyl halides, forming N-alkylated derivatives. Steric hindrance from the isothiazolidinone ring slows reactivity compared to linear amines .
- Radical pathways : The sulfone group stabilizes radical intermediates, enabling C–H functionalization under photoredox conditions (e.g., with Ru(bpy) as a catalyst) .
Q. How does this compound interact with biological targets, such as viral integrases or proteases?
- Anti-HIV activity : Analogous 1,1-dioxide derivatives (e.g., benzothiazine-3-carboxamides) chelate Mg ions in HIV integrase active sites, inhibiting viral replication. Perform docking studies with AutoDock Vina using PDB 3L2U as the integrase model .
- Enzyme inhibition assays : Measure IC values via fluorescence polarization (FP) or ELISA. For example, test inhibition of trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
- Longitudinal studies : Use a three-wave panel design (e.g., initial, 1 week, 1 year) to assess time-dependent effects, as applied in studies of bioactive compounds’ cytotoxicity .
- Statistical modeling : Apply structural equation modeling (SEM) to distinguish direct/indirect effects (e.g., compound stability vs. bioactivity). Bootstrap sampling (n = 5,000) validates mediator variables like cellular uptake efficiency .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

